
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate, also known as EMDC, is a chemical compound used in scientific research for its potential therapeutic applications.
Mécanisme D'action
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate can reduce oxidative stress and inflammation in the brain, which are both implicated in the development and progression of neurological disorders. It has also been shown to improve cognitive function and mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is its potential as a therapeutic agent for neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate could focus on its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosage and administration of Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate for therapeutic use.
Méthodes De Synthèse
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate is synthesized through the reaction of ethyl acetoacetate, ethyl chloroacetate, and hydroxylamine hydrochloride in the presence of sodium ethoxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate has been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
155431-01-9 |
|---|---|
Nom du produit |
Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate |
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-5-methyl-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-12-7-6-9(3,14-10-7)8(11)13-5-2/h4-6H2,1-3H3 |
Clé InChI |
XGCKUUKFMNZMGY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)(C)C(=O)OCC |
SMILES canonique |
CCOC1=NOC(C1)(C)C(=O)OCC |
Synonymes |
5-Isoxazolecarboxylicacid,3-ethoxy-4,5-dihydro-5-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




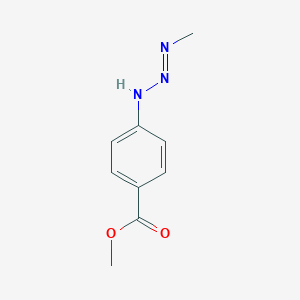
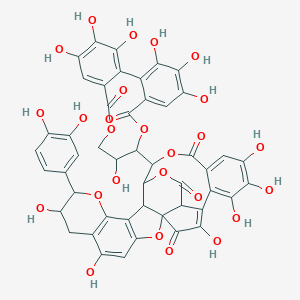
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

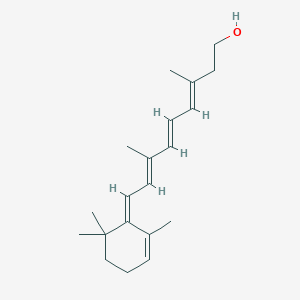

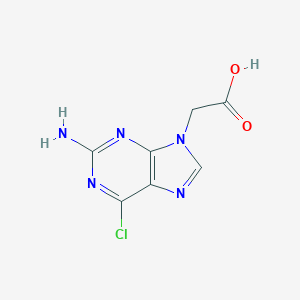

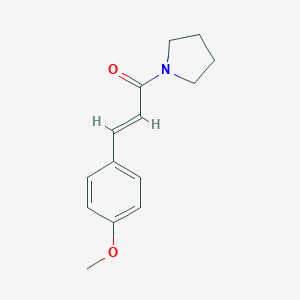

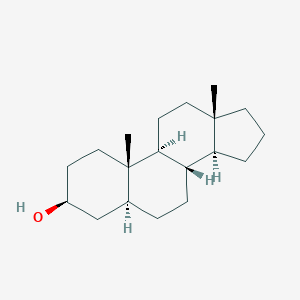

![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)